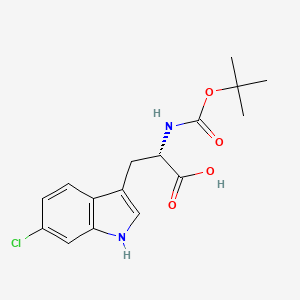

L-N-Boc-6-chlorotryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-N-Boc-6-chlorotryptophan (L-N-Boc-CTP) is an important synthetic molecule used in research laboratories for a variety of applications. It is a derivative of the natural amino acid tryptophan, and is used in the synthesis of peptides and proteins. L-N-Boc-CTP is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapies.

Applications De Recherche Scientifique

Enantioselective Synthesis

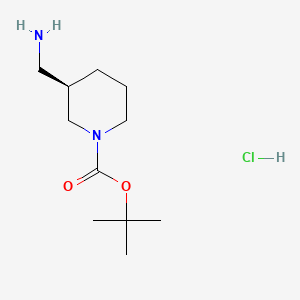

L-N-Boc-6-chlorotryptophan is used as a precursor for several bioactive compounds in medicinal chemistry. Its enantioselective synthesis involves condensing 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis. This process's efficiency and optical purity are examined using high-performance liquid chromatography, making it significant in synthesizing chiral compounds (Fukushima et al., 2015).

Metabolic Pathways in Neurology

6-Chlorotryptophan plays a role in the metabolism of l-tryptophan to neuroactive kynurenine pathway metabolites. Its use can alter the synthesis of these metabolites, providing insights into neurological diseases and potentially offering avenues for therapeutic intervention (Naritsin et al., 1995).

Modular Synthesis of Tryptophan Derivatives

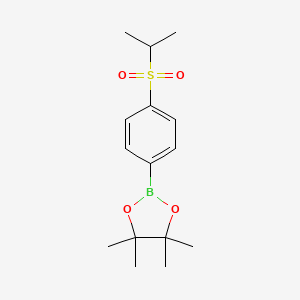

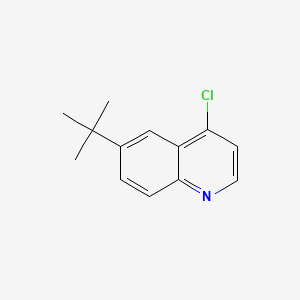

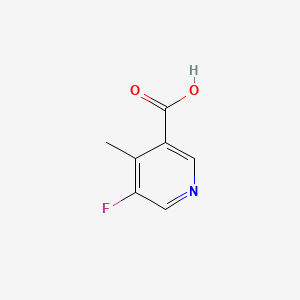

It is used in the modular synthesis of various aryl-substituted tryptophan derivatives. The process involves enzymatic halogenation followed by chemocatalytic Suzuki–Miyaura cross-coupling reactions. This approach is pivotal in synthesizing compounds for peptide or peptidomimetic synthesis (Frese et al., 2016).

Role in Biocatalytic Reactions

L-N-Boc-6-chlorotryptophan is used in biocatalytic reactions, particularly in the context of green chemistry. Its involvement in regioselective aryl halide synthesis under benign conditions highlights its potential in environmentally friendly synthetic processes (Lingkon & Bellizzi, 2020).

Drug Delivery Applications

Its derivatives are explored in drug delivery applications, particularly in the synthesis of amphiphilic copolymers. These polymers have potential in controlled drug release and stabilization, emphasizing the compound's relevance in pharmaceutical development (Voda et al., 2016).

Mécanisme D'action

Target of Action

It is known that chlorinated tryptophan derivatives can inhibit the enzyme activity of indoleamine 2,3-dioxygenase (ido) . Therefore, it is possible that L-N-Boc-6-chlorotryptophan may also target IDO or similar enzymes.

Mode of Action

A study on the chlorination of tryptophan catalyzed by tryptophan 7-halogenase provides some insights . The enzyme catalyzes the chlorination of free tryptophan to 7-chlorotryptophan, which is the first step in the antibiotic pyrrolnitrin biosynthesis . It is possible that L-N-Boc-6-chlorotryptophan may interact with its targets in a similar manner.

Propriétés

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-N-Boc-6-chlorotryptophan | |

CAS RN |

1234875-52-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)